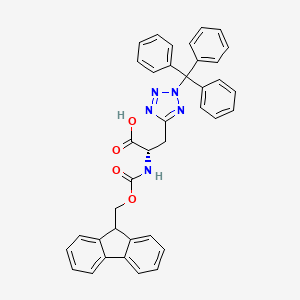

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a trityl (triphenylmethyl)-protected tetrazole moiety. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) for introducing tetrazole functionalities into peptide chains. The trityl group stabilizes the tetrazole ring during synthesis, preventing unwanted side reactions, while the Fmoc group enables orthogonal deprotection under mild basic conditions (e.g., piperidine) . Tetrazoles serve as bioisosteres for carboxylic acids or participate in click chemistry applications, making this compound valuable in medicinal chemistry and drug design.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-trityltetrazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H31N5O4/c44-36(45)34(39-37(46)47-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-35-40-42-43(41-35)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,39,46)(H,44,45)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCHMEWCGJMNQC-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility. Its molecular formula is , with a molecular weight of approximately 448.52 g/mol. The structural components include:

- Fmoc Group : Provides protection to the amino group during synthesis.

- Tetrazole Moiety : Known for its potential biological activities, including antimicrobial properties.

- Trityl Group : Enhances the compound's lipophilicity and may influence its interaction with biological targets.

Synthetic Route Overview

The synthesis of this compound typically involves several key steps:

- Protection of Amine : The amine group is protected using an Fmoc group.

- Formation of Tetrazole Moiety : The tetrazole derivative is synthesized through cyclization reactions.

- Coupling Reaction : The protected amine is coupled with the trityl-tetrazole derivative under specific conditions using coupling reagents like EDCI or DCC.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorenylmethoxycarbonyl group protects the amino group during chemical reactions, while the tetrazole moiety can participate in binding interactions that modulate enzyme activity or receptor signaling pathways .

Biological Properties

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of fluorenone derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the aryl moiety significantly influenced the spectrum and intensity of antimicrobial activity .

Anticancer Activity

In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines. These compounds were found to induce apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins .

Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |

| Similar Fluorenone Derivative A | Moderate Antimicrobial | Cell membrane disruption |

| Similar Fluorenone Derivative B | High Anticancer | Topoisomerase inhibition |

Binding Affinity Data

| Compound Name | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| This compound | Low nM | Potent enzyme inhibitor |

| Other Derivative 1 | Moderate nM | Moderate enzyme inhibitor |

| Other Derivative 2 | High nM | Weak enzyme inhibitor |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The Fmoc group can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.

Advantages in Peptide Synthesis:

- Stability: The Fmoc group provides stability during the synthesis process, preventing premature reactions.

- Ease of Removal: The mild conditions required for Fmoc deprotection minimize side reactions, leading to higher purity peptides.

Medicinal Chemistry

The compound's structure allows it to function as a building block for bioactive peptides that can interact with various biological targets. Research has indicated its potential in developing therapeutics for conditions such as cancer, where peptide-based drugs are being explored.

Case Studies:

- Anticancer Peptides: Studies have shown that peptides synthesized using this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells, suggesting its utility in targeted cancer therapies.

- Antimicrobial Agents: Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotic therapies.

Drug Development

In drug discovery, the ability to modify the tetrazole moiety allows researchers to explore structure-activity relationships (SAR). This flexibility can lead to the development of compounds with improved pharmacokinetic and pharmacodynamic profiles.

Research Findings:

- Enhanced Solubility: Modifications involving the tetrazole ring have been shown to enhance solubility and bioavailability of peptide drugs.

- Targeted Delivery Systems: The compound's ability to form stable conjugates with targeting moieties opens avenues for developing targeted drug delivery systems.

Bioconjugation Techniques

The presence of functional groups in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid facilitates bioconjugation processes. This is crucial for creating conjugates that can be used in imaging or therapeutic applications.

Applications in Bioconjugation:

- Fluorescent Probes: The compound can be used to synthesize fluorescently labeled peptides for tracking biological processes.

- Therapeutic Conjugates: By attaching drugs or toxins to peptides derived from this compound, researchers can create targeted therapies with reduced side effects.

Structural Biology

In structural biology, this compound can serve as a tool for studying protein interactions and dynamics. Its incorporation into peptides allows researchers to probe the structural features that govern protein function.

Research Insights:

- NMR Studies: Peptides containing this compound have been utilized in NMR studies to elucidate conformational dynamics of proteins.

- X-ray Crystallography: The unique properties of the tetrazole ring facilitate crystallization processes, aiding in structural determination.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous Fmoc-protected amino acids, focusing on substituent variations, physicochemical properties, and applications.

Heterocyclic Substituents

Tetrazole Derivatives

Target Compound :

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-yl)propanoic Acid Substituent: Unprotected 2H-tetrazol-5-yl Molecular Weight: ~367.4 g/mol (based on similar structures) Key Feature: Lacks trityl protection, increasing reactivity but requiring careful handling to avoid side reactions .

Thiazole and Thiophene Derivatives

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic Acid CAS: 1692636-77-3 Molecular Formula: C₂₁H₁₈N₂O₄S Molecular Weight: 394.45 g/mol Application: Used in synthesizing thiazole-containing peptides for antimicrobial or anticancer studies .

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic Acid CAS: 186320-06-9 Molecular Formula: C₂₂H₁₉NO₄S Molecular Weight: 393.46 g/mol Application: Thiophene moieties are leveraged in materials science and organic electronics .

Aromatic and Aliphatic Substituents

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid CAS: 211637-75-1 Molecular Formula: C₂₅H₂₃NO₄ Molecular Weight: 401.45 g/mol Purity: 99.76% (HPLC) Storage: -20°C (powder), -80°C (in solvent) Application: o-Tolyl groups enhance hydrophobicity, useful in membrane protein studies .

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid Molecular Formula: C₂₄H₂₅NO₅ Molecular Weight: ~419.5 g/mol Application: The tetrahydropyran group improves solubility and metabolic stability in drug candidates .

Indole Derivatives

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic Acid CAS: 460751-66-0 Molecular Formula: C₂₆H₂₁BrN₂O₄ Molecular Weight: 505.36 g/mol Hazard: H302 (acute oral toxicity) .

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic Acid CAS: 908847-42-7 Molecular Formula: C₂₆H₂₁ClN₂O₄ Molecular Weight: 460.91 g/mol Application: Chloroindole derivatives are explored in kinase inhibitor development .

Data Tables

Table 1: Structural and Physicochemical Comparison

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally proceeds through these key steps:

- Preparation of the tetrazole-containing amino acid intermediate.

- Protection of the amino group with the Fmoc group.

- Introduction of the trityl protecting group on the tetrazole nitrogen.

- Purification and characterization of the final compound.

Preparation of the Tetrazole Amino Acid Intermediate

The tetrazole moiety is typically introduced via cycloaddition reactions or by Suzuki coupling methods involving tetrazole-substituted boronic acids or halides.

Introduction of the Fmoc Protecting Group

The amino group of the tetrazole-containing amino acid is protected using the Fmoc group, a standard protecting group in peptide synthesis.

-

- The free amino acid or its derivative is reacted with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in a buffered aqueous-organic medium.

- The pH is adjusted to 8-10 using sodium carbonate or bicarbonate to facilitate nucleophilic attack by the amino group.

- Extraction and purification yield the Fmoc-protected amino acid.

Trityl Protection of the Tetrazole Ring

The tetrazole nitrogen is protected with a trityl group to prevent unwanted side reactions during peptide synthesis.

-

- The tetrazole-containing amino acid is reacted with triphenylmethyl chloride (trityl chloride) under basic conditions.

- Typical bases used include triethylamine or pyridine.

- The reaction is carried out in anhydrous solvents such as dichloromethane at room temperature.

- The trityl group selectively protects the tetrazole nitrogen without affecting the Fmoc group.

Note:

- This step is crucial to maintain the integrity of the tetrazole ring during subsequent peptide coupling reactions.

Purification and Characterization

- The final compound is purified by standard chromatographic methods such as silica gel column chromatography.

- Characterization includes NMR spectroscopy, HPLC purity analysis, melting point determination, and optical rotation to confirm stereochemistry.

- The molecular weight is approximately 621.68 g/mol, consistent with the molecular formula C38H31N5O4.

Summary Table of Preparation Steps

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : This compound is classified under GHS hazard categories for acute oral toxicity (H302), skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335). Key precautions include:

- Use personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Collect spills using absorbent materials (e.g., vermiculite) and dispose via hazardous waste protocols. Avoid water flushing to prevent environmental contamination .

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Q. How is the Fmoc (9-fluorenylmethoxycarbonyl) group removed during peptide synthesis with this compound?

- Methodological Answer : The Fmoc group is cleaved using 20–30% piperidine in dimethylformamide (DMF) . Typical deprotection involves two treatments (1–2 minutes each) to ensure complete removal while minimizing side reactions. Monitor completion via UV absorbance at 301 nm (characteristic of the Fmoc-piperidine adduct) .

Q. What storage conditions preserve the compound’s stability?

- Methodological Answer : Store in amber vials under inert gas (N₂ or Ar) at –20°C for long-term stability. Short-term use requires desiccant-packed containers at 4°C in a dark, dry environment. Avoid exposure to moisture, which can hydrolyze the tetrazol-5-yl group .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer : The trityl (Trt) group on the tetrazole moiety introduces steric hindrance, potentially reducing coupling efficiency. Mitigation strategies include:

- Activation Reagents : Use HBTU/HOBt or PyAOP in DMF to enhance amino acid reactivity .

- Extended Coupling Times : Increase reaction duration to 2–4 hours at room temperature.

- Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 20 W) to accelerate coupling without epimerization .

- Real-Time Monitoring : Use HPLC or LC-MS to track coupling efficiency and adjust conditions dynamically .

Q. What analytical techniques validate the compound’s purity and structural integrity post-synthesis?

- Methodological Answer :

- Reverse-Phase HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Purity >95% is acceptable for most SPPS applications .

- MALDI-TOF Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 534.60 for related analogs) .

- NMR Spectroscopy : Analyze ¹H/¹³C spectra to verify absence of impurities (e.g., residual solvents like DMF) and correct stereochemistry .

Q. What side reactions occur during Fmoc deprotection, and how are they mitigated?

- Methodological Answer :

- Piperidine Adduct Formation : Prolonged exposure to piperidine can lead to β-elimination or aspartimide formation. Limit deprotection time to <5 minutes .

- Trityl Group Instability : Acidic conditions (e.g., TFA) may prematurely cleave the Trt group. Use neutral deprotection buffers (e.g., 2% DBU in DMF) for intermediates requiring Trt retention .

- Oxidation of Tetrazole : Under aerobic conditions, the tetrazole ring may oxidize. Conduct reactions under argon and add 0.1 M ethanethiol as a radical scavenger .

Contradiction Analysis

- Stability Data : While most SDS recommend storage at 2–8°C , advanced studies suggest –20°C under inert gas for prolonged stability . Researchers should prioritize inert storage for sensitive applications.

- Coupling Efficiency : reports microwave-assisted synthesis as effective, but traditional SPPS protocols () avoid heating to prevent racemization. Tailor methods to peptide sequence complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.